molecular formula C24H24N4O2S B2463861 1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE CAS No. 852134-53-3

1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE

Cat. No.: B2463861
CAS No.: 852134-53-3
M. Wt: 432.54
InChI Key: JXAAYTMOFSZDPM-UHFFFAOYSA-N
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Description

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the methoxyphenyl and phenylpiperazine groups. Common reagents used in these steps include thionyl chloride, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medically, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as a receptor modulator or enzyme inhibitor, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
  • (4-Phenylpiperazin-1-yl)methanone

Uniqueness

What sets (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone apart from similar compounds is its unique combination of functional groups

Properties

IUPAC Name

[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-22(23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19)31-24-25-21(16-28(17)24)18-8-10-20(30-2)11-9-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAAYTMOFSZDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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